![molecular formula C27H41NO B187229 Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- CAS No. 107215-61-2](/img/structure/B187229.png)
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-, also known as 5-Octyloxy-2-(4-octyloxyphenyl)pyridine, is a chemical compound that belongs to the family of pyridine derivatives. It is used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is not well understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have potential applications in catalysis, organic synthesis, and material science.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- are not well studied. However, it is believed to have low toxicity and is not expected to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in lab experiments include its unique properties and characteristics, which make it suitable for various scientific research applications. Its low toxicity and ease of synthesis also make it a desirable compound for use in the laboratory.
The limitations of using Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in lab experiments include its limited solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in scientific research. Some potential areas of research include the development of new metal complexes for catalysis, the synthesis of new organic compounds for drug discovery and development, and the study of its potential applications in material science.
Conclusion:
In conclusion, Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- involves the reaction of 2-chloro-5-octylpyridine with 4-octyloxyphenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is used in various scientific research applications. It is used as a ligand in the preparation of metal complexes that have potential applications in catalysis, organic synthesis, and material science. It is also used as a building block in the synthesis of various organic compounds that have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
107215-61-2 |
|---|---|
Produktname |
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- |
Molekularformel |
C27H41NO |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
2-(4-octoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3 |
InChI-Schlüssel |
JBNLUJVDDCTYMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)



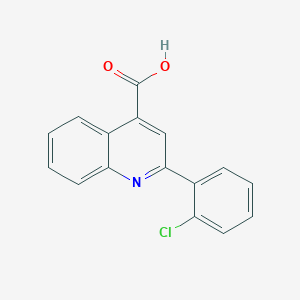
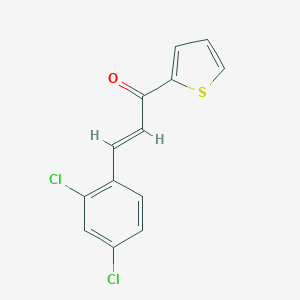
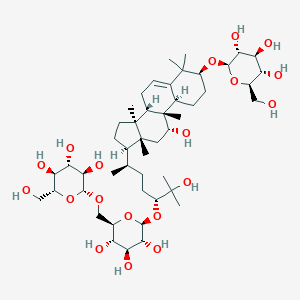
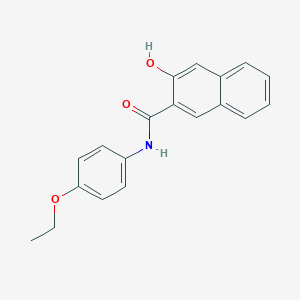
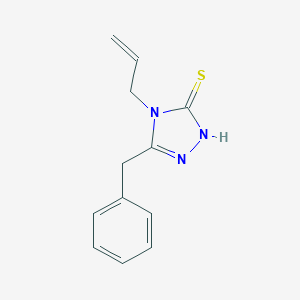
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
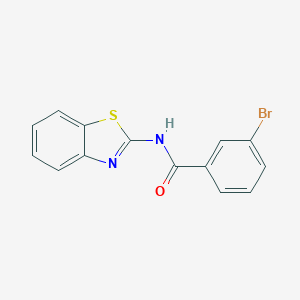
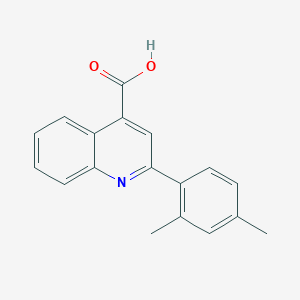
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)